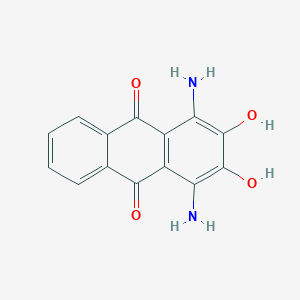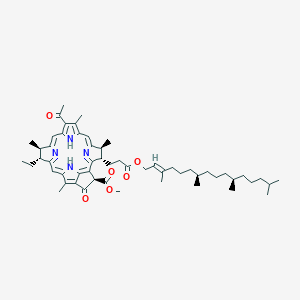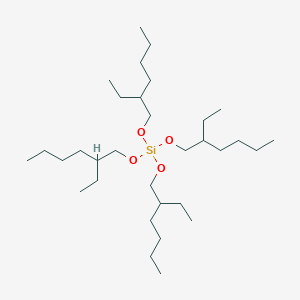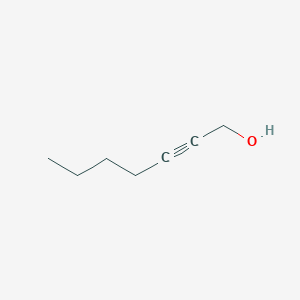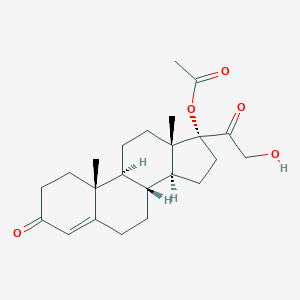
Sodium ferric EDDHA
Vue d'ensemble
Description
Sodium ferric EDDHA, commonly referred to as EDDHA-Na, is a chelating agent that has been synthesized and applied in various industrial processes. The synthesis of EDDHA-Na is a critical step in producing a compound that can effectively be used in the soaping process of reactive dyes. The application of EDDHA-Na in this context is significant as it has been shown to achieve fastness and anti-staining effects comparable to imported products, which are often more expensive .
Synthesis Analysis
The synthesis of EDDHA-Na involves a method that has been detailed in the literature. Although the exact synthesis process is not described in the abstracts provided, it is clear that the method has been established and results in a product that is structurally identical to those produced by foreign manufacturers. This suggests that the synthesis process is robust and capable of producing EDDHA-Na with the desired quality and efficacy .
Molecular Structure Analysis
The molecular structure of EDDHA-Na has been characterized using infrared (IR) spectroscopy and elemental analysis. These techniques have confirmed that the molecular structure of the laboratory-synthesized EDDHA-Na matches that of the commercially available products. This structural analysis is crucial as it ensures that the synthesized compound will behave in a predictable manner, especially when applied in industrial processes such as the soaping of reactive dyes .
Chemical Reactions Analysis
While the abstracts do not provide detailed information on specific chemical reactions involving EDDHA-Na, the mention of its application in the soaping process implies that it interacts with reactive dyes in a way that enhances the fastness and anti-staining properties of the dyes. This indicates that EDDHA-Na is reactive under certain conditions and can form stable complexes with dye molecules, which is a desirable characteristic in the dyeing industry .
Physical and Chemical Properties Analysis
The physical and chemical properties of EDDHA-Na, such as its solubility, stability, and reactivity, are implied to be suitable for its application in the soaping process. The fact that the synthesized EDDHA-Na can match the performance of imported products suggests that its properties are well-suited for industrial use. The cost-effectiveness of the home-made EDDHA-Na also indicates that its physical and chemical properties do not compromise its utility while offering a more affordable alternative to existing products .
Applications De Recherche Scientifique
Stabilité des chélates d'engrais
Le Sodium ferric EDDHA est utilisé dans la production de chélates d'engrais . La stabilité de ces chélates est cruciale dans les conditions d'application, car l'influence des paramètres environnementaux sur les chélates d'engrais utilisés et leur distribution au fil du temps est importante . Des études ont été menées pour déterminer les changements dans la teneur en ions micronutriments et en chélates de Fe-EDDHA dans un milieu aqueux à différentes valeurs de pH .
Apport en micronutriments en agriculture
L'augmentation de la population humaine a entraîné une augmentation de la demande alimentaire, et donc la nécessité d'intensifier l'agriculture . Le this compound joue un rôle significatif dans l'apport de macro- et de micro-éléments aux plantes pendant leurs différents stades de végétation .
Influence du pH sur l'absorption des nutriments
L'un des facteurs les plus importants qui déterminent l'absorption des nutriments du sol et qui affectent la croissance et le rendement des plantes est le pH . Les chélates de this compound sont résistants à l'action des micro-organismes et ils stabilisent le micro-élément dans une large gamme de pH .
Utilisations nutritionnelles dans les aliments
Le this compound est ajouté à des fins nutritionnelles aux aliments destinés à la population générale (y compris les compléments alimentaires) et aux PARNUTS . Le fer provenant du this compound est 2 à 3 fois plus biodisponible que celui provenant d'autres sources minérales .
Mécanisme D'action
Target of Action
Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .
Mode of Action
This compound works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .
Biochemical Pathways
It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.
Pharmacokinetics
It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.
Result of Action
The primary result of this compound’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJTUGACWVICPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FeN2NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |
| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
16455-61-1 | |
| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



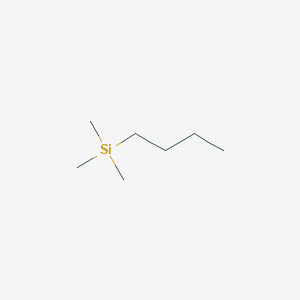
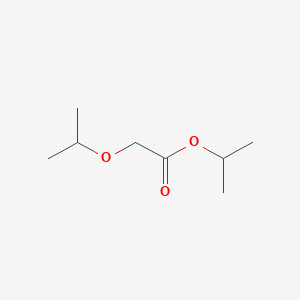


![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
